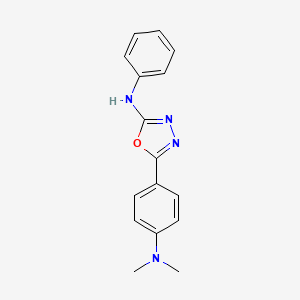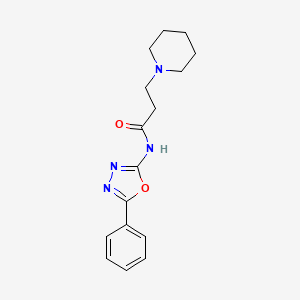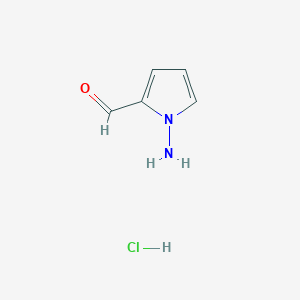
1-Amino-1H-pyrrole-2-carbaldehyde hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1H-pyrrole-2-carbaldehyde hydrochloride is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group and an aldehyde group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-1H-pyrrole-2-carbaldehyde hydrochloride can be synthesized through several methods. One common approach involves the condensation of pyrrole-2-carboxaldehyde with an amine under acidic conditions to introduce the amino group. The reaction typically requires a strong acid catalyst and controlled temperature to ensure the desired product formation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-1H-pyrrole-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often under basic or neutral conditions.
Major Products Formed:
Oxidation: 1-Amino-1H-pyrrole-2-carboxylic acid.
Reduction: 1-Amino-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Amino-1H-pyrrole-2-carbaldehyde hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1-amino-1H-pyrrole-2-carbaldehyde hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
Comparaison Avec Des Composés Similaires
Pyrrole-2-carboxaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.
1-Amino-1H-pyrrole-3-carbaldehyde: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.
2-Amino-1H-pyrrole-2-carboxaldehyde: Contains both amino and carboxaldehyde groups but at different positions, affecting its chemical behavior.
Uniqueness: 1-Amino-1H-pyrrole-2-carbaldehyde hydrochloride is unique due to the presence of both an amino group and an aldehyde group on the same pyrrole ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and research .
Propriétés
Formule moléculaire |
C5H7ClN2O |
|---|---|
Poids moléculaire |
146.57 g/mol |
Nom IUPAC |
1-aminopyrrole-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C5H6N2O.ClH/c6-7-3-1-2-5(7)4-8;/h1-4H,6H2;1H |
Clé InChI |
VHFZAUXKLLPXRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=C1)C=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


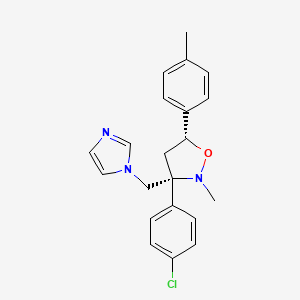
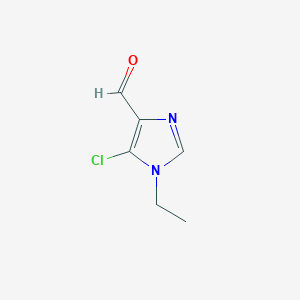
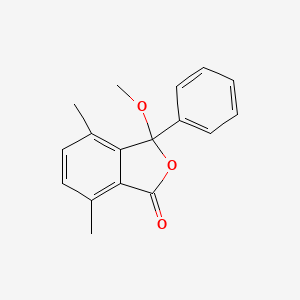
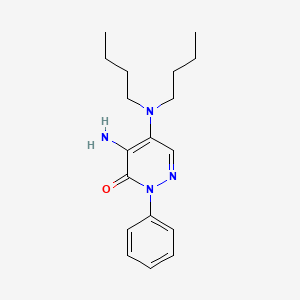

![[1,3]Dioxolo[4,5-f][2,1]benzoxazole](/img/structure/B12909133.png)

![Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate](/img/structure/B12909141.png)
![N-{[Hydroxy(oxo)phosphaniumyl]methyl}glycine](/img/structure/B12909142.png)
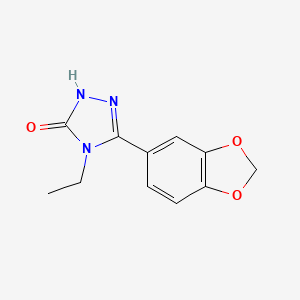
![2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid](/img/structure/B12909169.png)

